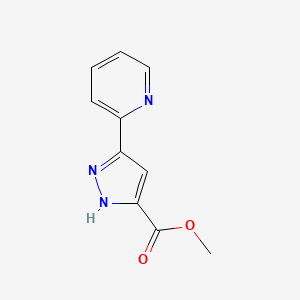

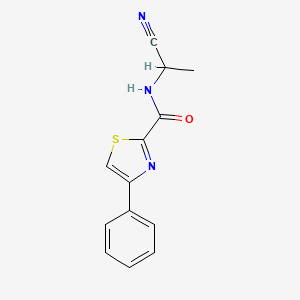

![molecular formula C8H11N5O B2776078 1-甲基-6-((甲基氨基)甲基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 1928735-22-1](/img/structure/B2776078.png)

1-甲基-6-((甲基氨基)甲基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential . They have shown therapeutic interest and have been used in the development of new therapies .

科学研究应用

吡唑并[3,4-d]嘧啶-4-酮衍生物简介

吡唑并[3,4-d]嘧啶-4-酮及其衍生物因其广泛的药用特性而代表了一类特权杂环在药物发现中。这些化合物已被广泛探索其作为针对各种疾病的治疗剂的潜力。本综述重点介绍这些化合物的科学研究应用,不包括与药物剂量、用途和副作用相关的方面。

药物发现中的应用

吡唑并[3,4-d]嘧啶骨架对于开发类药物候选物至关重要,展示了广泛的生物活性。这些活性包括抗癌、中枢神经系统药物、抗感染、抗炎、CRF1拮抗剂和放射诊断应用。SAR研究强调了该骨架在药物化学中的重要性,敦促进一步探索潜在的候选药物(Cherukupalli等,2017)。

合成方法和化学多样性

据报道,吡唑并[3,4-d]嘧啶衍生物的合成策略取得了重大进展,突出了它们在药物化学中的化学多样性和适应性。这些策略促进了新生物学特性的探索和针对各种治疗靶点的先导化合物的开发。Parmar等人(2023)的综述全面概述了所采用的合成方法和杂化催化剂在合成这些骨架中的适用性,突出了它们在药物开发中的广泛潜力(Parmar等,2023)。

结构分配中的区域取向

了解涉及吡唑并[3,4-d]嘧啶的反应的区域取向和区域选择性对其结构分配和在药物化学中的进一步应用至关重要。Mohamed和Mahmoud(2019)的综述深入探讨了这一方面,提供了对这些化合物的化学反应和结构阐明的细微差别的宝贵见解(Mohamed & Mahmoud,2019)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from interacting with its substrates . This inhibits the kinase activity of CDK2, leading to a halt in cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . Therefore, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 by this compound results in significant anti-proliferative effects . It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .

生化分析

Biochemical Properties

The compound 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may have significant effects on biochemical reactions involving this enzyme .

Cellular Effects

In cellular studies, 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has shown to exert significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, suggesting potential cytotoxic activities . The compound’s influence on cell function also extends to its impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with CDK2. It has been suggested that the compound binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression . This interaction is thought to be facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .

属性

IUPAC Name |

1-methyl-6-(methylaminomethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-9-4-6-11-7-5(8(14)12-6)3-10-13(7)2/h3,9H,4H2,1-2H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLOUUFNPOCAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(C=NN2C)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

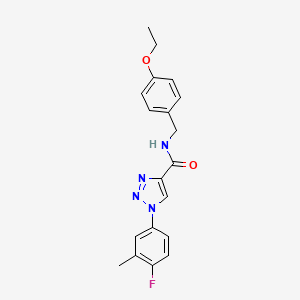

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2776004.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2776007.png)

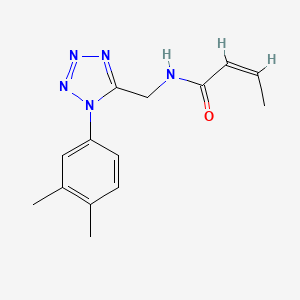

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2776008.png)

![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)

![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)

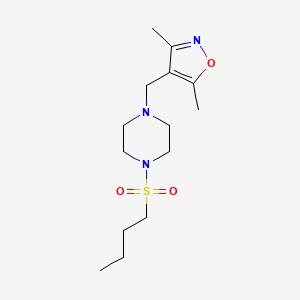

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)